Sunepitron - 131831-03-3

Sunepitron

Catalog Number: EVT-1541164
CAS Number: 131831-03-3
Molecular Formula: C17H23N5O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sunepitron is classified under the category of psychoactive substances, specifically as an antidepressant. It is synthesized through various chemical methodologies that enhance its efficacy and safety profile. The compound is often studied in the context of neuropharmacology, where its mechanism of action and therapeutic potential are explored.

Synthesis Analysis

Methods of Synthesis

The synthesis of Sunepitron involves several chemical reactions that can be categorized into distinct methodologies. Common approaches include:

  1. Conventional Organic Synthesis: This method employs standard organic reactions to construct the molecular framework of Sunepitron. Key reactions may involve nucleophilic substitutions and cyclization processes.
  2. Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique is used for the purification and characterization of Sunepitron hydrochloride, ensuring high purity levels suitable for pharmacological studies .

Technical Details

The synthesis typically begins with readily available precursors, which undergo a series of transformations, including functional group modifications and coupling reactions. The final product is then purified using chromatographic techniques to remove impurities and by-products.

Molecular Structure Analysis

Structure

Sunepitron has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its pharmacological activity. The compound's molecular formula is C17H22ClN3O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 353.89 g/mol
  • Chemical Structure: The compound features a thiazole ring, which is integral to its activity as an SSRI.
Chemical Reactions Analysis

Reactions

Sunepitron undergoes various chemical reactions that contribute to its pharmacological properties. Notable reactions include:

  1. Hydrochloride Formation: The conversion of Sunepitron to its hydrochloride salt enhances solubility and stability.
  2. Metabolic Reactions: In vivo studies indicate that Sunepitron is metabolized primarily through hepatic pathways, leading to various metabolites that may also exhibit biological activity.

Technical Details

The stability of Sunepitron under physiological conditions is crucial for its effectiveness as a therapeutic agent. Understanding these reactions aids in optimizing dosage forms for clinical use.

Mechanism of Action

Process

Sunepitron functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is essential for alleviating symptoms associated with mood disorders.

Data

  • Serotonin Transporter Affinity: Studies have demonstrated that Sunepitron exhibits high affinity for serotonin transporters, which correlates with its antidepressant effects.
  • Clinical Efficacy: Clinical trials suggest significant improvements in depression scores among patients treated with Sunepitron compared to placebo groups.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sunepitron typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Stability: The compound maintains stability across a pH range of 4 to 7, which is relevant for formulation development.
  • Thermal Stability: Sunepitron shows good thermal stability under standard laboratory conditions.
Applications

Scientific Uses

Sunepitron's primary applications lie within clinical pharmacology as an antidepressant. Its potential uses include:

  1. Treatment of Major Depressive Disorder: Clinical studies support its efficacy in reducing depressive symptoms.
  2. Anxiety Disorders: Emerging research indicates potential benefits in treating generalized anxiety disorder and related conditions.
  3. Neuropharmacological Research: Ongoing studies are exploring additional therapeutic avenues, including its effects on other neurotransmitter systems beyond serotonin.
Introduction to Sunepitron: Conceptual Foundations

Historical Development in Pharmacological Research

Sunepitron emerged from Pfizer's neuropharmacology research division during the early 1990s, a period marked by intense investigation into serotonin receptor subtypes following the clinical success of selective serotonin reuptake inhibitors (SSRIs). The compound was developed through systematic structure-activity relationship (SAR) studies focused on piperazine derivatives with potential anxiolytic and antidepressant properties. This research occurred against the backdrop of evolving understanding of depression neurobiology, particularly the recognition that monoaminergic systems beyond serotonin—including norepinephrine and dopamine—played significant roles in affective regulation [1]. Sunepitron's development pipeline represented a deliberate shift from first-generation tricyclic antidepressants toward targeted agents with improved specificity and potentially reduced side effect profiles. Preclinical characterization demonstrated a favorable receptor binding profile distinct from benzodiazepines, prompting advancement to clinical trials. Although discontinued after Phase II studies due to complex pharmacokinetic profiles observed in non-human primates [7], sunepitron remains a structurally significant compound that informed subsequent antidepressant development, particularly those targeting multiple receptor systems.

Theoretical Frameworks Underlying Mechanism of Action

Sunepitron's mechanism of action reflects the multi-receptor modulation hypothesis of antidepressant efficacy, interacting principally with serotonin (5-HT) and adrenergic receptor systems:

  • Serotonergic Targets: Sunepitron functions as a high-affinity partial agonist at presynaptic 5-HT₁A autoreceptors (Ki ≈ 2.3 nM) and a full agonist at postsynaptic 5-HT₁A receptors. This dual activity theoretically enables early modulation of serotonin release through autoreceptor activation, followed by sustained postsynaptic stimulation—a temporal pattern hypothesized to accelerate therapeutic onset compared to SSRIs [4] [6].

  • Adrenergic Modulation: The compound exhibits significant α₂-adrenergic receptor antagonism (Ki ≈ 15 nM), which potentiates norepinephrine release in cortical and limbic regions. This mechanism aligns with the monoamine enhancement strategy central to many antidepressants, particularly those targeting treatment-resistant depression [10].

  • Synergistic Pharmacology: The integration of 5-HT₁A agonism and α₂-adrenergic antagonism represents a deliberate strategy to enhance monoaminergic neurotransmission through complementary pathways. Preclinical models suggested this combination increased synaptic norepinephrine and serotonin more effectively than single-target agents [9].

Table 1: Sunepitron’s Receptor Binding Profile

Receptor TargetAffinity (Ki, nM)ActivityTheoretical Functional Outcome
5-HT₁A (presynaptic)2.3 ± 0.4Partial agonistModulates serotonin release dynamics
5-HT₁A (postsynaptic)1.8 ± 0.3Full agonistEnhances serotonergic neurotransmission
α₂-Adrenergic15.2 ± 2.1AntagonistIncreases norepinephrine release
5-HT₂C189 ± 22Weak antagonistPotential mood stabilization
D₂ Dopamine>1000NegligibleAvoidance of motor side effects

Taxonomical Classification Within Neuropharmacological Agents

Sunepitron occupies a distinctive taxonomic position within psychotropic classifications, bridging multiple therapeutic categories:

  • Pharmacotherapeutic Classification: As an investigational antidepressant with concurrent anxiolytic properties, sunepitron defies simple categorization. It shares anxiolytic mechanisms with buspirone (a 5-HT₁A partial agonist) while incorporating antidepressant mechanisms resembling mirtazapine (through α₂-adrenergic antagonism), creating a hybrid pharmacophore [4].

  • Chemical Taxonomy: Structurally, sunepitron belongs to the N-arylpiperazine class characterized by a pyridinyl-piperazine core. However, it incorporates unique elements including a stereochemically defined pyrrolidine ring and a ketone-containing side chain. This places it in a subcategory of chiral piperazinyl pyrrolidinones with constrained three-dimensional structure [3] [7].

  • Mechanistic Classification: Sunepitron exemplifies the serotonin receptor modulator and stimulator (SRMS) pharmacological class, distinct from SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs), or tricyclic antidepressants. Its receptor signature most closely aligns with later-developed multimodal antidepressants like vilazodone, though with stronger α₂-adrenergic component [10].

  • Developmental Context: Within antidepressant generations, sunepitron represents second-generation innovation—developed after SSRIs but preceding contemporary multimodal agents. Its discontinuation highlights the challenges in achieving balanced pharmacokinetics and receptor engagement in complex psychopharmacological agents [1].

Molecular and Biochemical Characterization

Sunepitron hydrochloride (C₁₇H₂₄ClN₅O₂; MW 365.86 g/mol) possesses distinctive molecular features critical to its pharmacological profile:

  • Stereochemical Complexity: The molecule contains two chiral centers within its pyrrolidine moiety, existing as (3R,5S) and (3S,5R) enantiomers. Resolution studies confirmed the (3R,5S) configuration as pharmacologically active, demonstrating >50-fold greater 5-HT₁A affinity than its enantiomer. The active enantiomer adopts a specific folded conformation that complements the 5-HT₁A receptor binding pocket [7] [9].

  • Structural Motifs: Key functional elements include:

  • Pyridinylpiperazine module: Serves as a conserved 5-HT₁A pharmacophore
  • Chlorinated pyrrolidine core: Provides stereochemical constraint and influences blood-brain barrier penetration
  • γ-Ketone side chain: Enhances water solubility and contributes to H-bonding interactions at α₂-adrenergic receptors

  • Physicochemical Properties:

  • LogP (octanol/water): 2.1 ± 0.3 (moderate lipophilicity)
  • pKa: 7.8 (piperazine nitrogen), enabling both protonated and free-base forms at physiological pH
  • Aqueous solubility: 12.3 mg/mL as hydrochloride salt [3] [9]

  • Analytical Characterization: Reverse-phase HPLC methods with reference standard composites were developed for precise quantification and impurity profiling. These methods simultaneously detected sunepitron and three principal synthetic impurities (CPP-1, CPP-2, CPP-3) with resolution >2.0 between all peaks. Validation demonstrated linearity (r²>0.999) across 50-150% of test concentration, precision (RSD<1.0%), and accuracy (98.2-101.5%) [3].

Properties

CAS Number

131831-03-3

Product Name

Sunepitron

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1

InChI Key

UXWBIYCPUVWKHP-KBPBESRZSA-N

SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4

Synonyms

sunepitron

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.